molecular formula C13H13BrN2 B2863559 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine CAS No. 1522072-32-7

1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Cat. No.: B2863559
CAS No.: 1522072-32-7
M. Wt: 277.165
InChI Key: QQWVHNOVWAAONV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structure of “3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” includes a bromine atom attached to a cyclic structure containing nitrogen . The SMILES string representation is Brc1cnc2CCCCn12 .


Physical and Chemical Properties Analysis

The compound “3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis Techniques and Derivatives

Ionic Liquid Promoted Synthesis

Ionic liquids have been utilized to synthesize 3-aminoimidazo[1,2-a]pyridines, a similar class of compounds, indicating the potential for ionic liquids to facilitate the synthesis of 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivatives as well. This approach highlights a metal-free, one-pot synthesis strategy that could be applied to synthesize derivatives of the target compound, offering simplicity and potential for scale-up (Shaabani, Soleimani, & Maleki, 2006).

Halogenation and Cross-Coupling Reactions

The halogenation of imidazo[1,5-a]pyridines has been performed using various halogenating agents, leading to selectively halogenated products. This process, coupled with Kumada-Tamao-Corriu and Suzuki-Miyaura cross-coupling, has been used to produce 1,3-diarylated imidazo[1,5-a]pyridines. Such methodologies could be adapted for the synthesis of this compound derivatives, potentially offering a broad range of applications in medicinal chemistry due to their fluorescent properties (Shibahara, Yamaguchi, Kitagawa, Imai, & Murai, 2009).

Fluorescent Properties for Biomarker and Sensor Development

Enhanced Fluorescent Emissions

The synthesis of 1,3-diarylated imidazo[1,5-a]pyridines, similar to the target compound, has shown a wide variety of fluorescent emissions with improved quantum yields compared to monoarylated derivatives. This suggests that derivatives of this compound could be explored for their potential use as biomarkers or in the development of photochemical sensors, leveraging their distinct fluorescent properties (Shibahara et al., 2009).

Potential for Material Science Applications

Low-Cost Emitters with Large Stokes' Shift

A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, by analogy, indicates that compounds structurally related to the target compound can be synthesized in high yields and have remarkable Stokes' shift ranges. This characteristic, combined with tunable quantum yields, suggests the potential of this compound derivatives for creating luminescent materials with specific optical properties, which could find applications in material science and organic electronics (Volpi et al., 2017).

Safety and Hazards

The compound “3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is associated with certain hazards. The GHS07 pictogram indicates that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

While specific future directions for “1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine” are not available, imidazopyridine analogues have been recognized for their potential in drug discovery research, particularly in the development of new antituberculosis agents .

Properties

IUPAC Name

1-bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWVHNOVWAAONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(N=C2C3=CC=CC=C3)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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